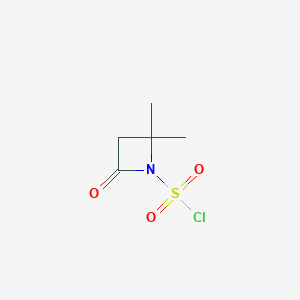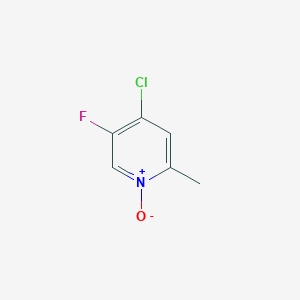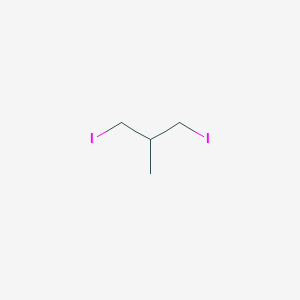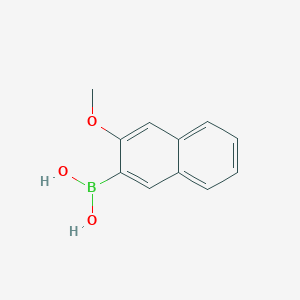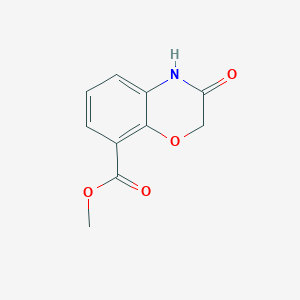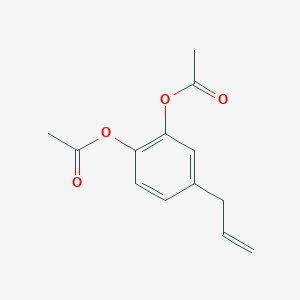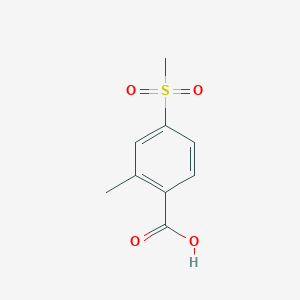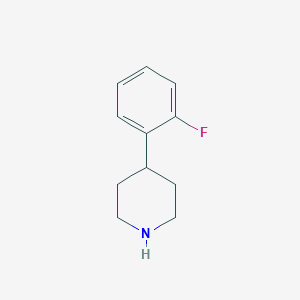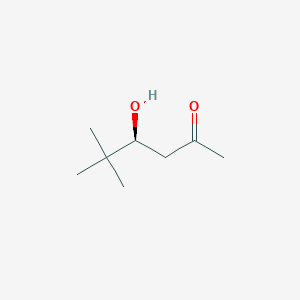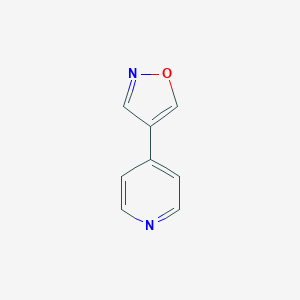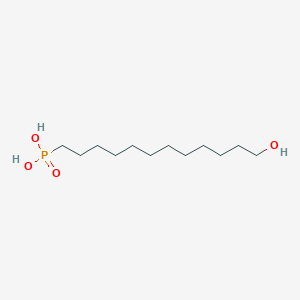
12-Hydroxydodecylphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxydodecylphosphonic acid (12-HPA) is a phosphonic acid derivative that has gained attention in recent years due to its unique properties and potential applications in various fields, including material science, nanotechnology, and biomedicine. This compound is a long-chain amphiphilic molecule with a hydrophilic phosphonic acid head and a hydrophobic alkyl tail, which makes it a versatile building block for the design of functional materials and surfaces. In
Mecanismo De Acción
The mechanism of action of 12-Hydroxydodecylphosphonic acid is based on its ability to interact with biological membranes, such as cell membranes or lipid bilayers, due to its amphiphilic nature. The hydrophilic head of 12-Hydroxydodecylphosphonic acid can form hydrogen bonds with the polar head groups of the phospholipids, while the hydrophobic tail can insert into the lipid bilayer, disrupting its structure and permeability. This leads to the leakage of intracellular contents and eventually cell death. Moreover, 12-Hydroxydodecylphosphonic acid can also interact with membrane proteins, such as ion channels or receptors, affecting their function and activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 12-Hydroxydodecylphosphonic acid depend on its concentration, exposure time, and target cells or tissues. At low concentrations, 12-Hydroxydodecylphosphonic acid can induce cell proliferation and differentiation, as well as modulate the expression of various genes and proteins involved in cell signaling and metabolism. However, at high concentrations, 12-Hydroxydodecylphosphonic acid can cause cytotoxicity and apoptosis, as well as disrupt the normal function of organs and tissues, such as the liver or the kidney. Moreover, 12-Hydroxydodecylphosphonic acid can also affect the immune system, by modulating the activity of immune cells, such as macrophages or T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 12-Hydroxydodecylphosphonic acid in lab experiments include its easy synthesis, high purity, and versatile self-assembly behavior. Moreover, 12-Hydroxydodecylphosphonic acid can be easily modified by introducing functional groups or changing the length of the alkyl chain, allowing for the fine-tuning of its properties. However, the limitations of using 12-Hydroxydodecylphosphonic acid include its toxicity and potential environmental impact, as well as the lack of standardization in its use and characterization.
Direcciones Futuras
The future directions of 12-Hydroxydodecylphosphonic acid research include the development of new applications in biomedicine, such as drug delivery, antimicrobial agents, and biosensors. Moreover, the study of the interaction between 12-Hydroxydodecylphosphonic acid and biological membranes or proteins can provide insights into the mechanism of action and potential side effects of this compound. Furthermore, the exploration of the self-assembly behavior of 12-Hydroxydodecylphosphonic acid in different environments, such as in the presence of other molecules or under external stimuli, can lead to the design of new functional materials and surfaces with tailored properties. Finally, the investigation of the environmental fate and toxicity of 12-Hydroxydodecylphosphonic acid can provide valuable information for its safe use and disposal.
Métodos De Síntesis
The synthesis of 12-Hydroxydodecylphosphonic acid involves the reaction between dodecylphosphonic acid and hydrogen peroxide in the presence of a catalyst, such as sulfuric acid or sodium tungstate. The reaction proceeds via a free radical mechanism, where the hydrogen peroxide acts as a source of hydroxyl radicals that attack the alkyl chain of the dodecylphosphonic acid, leading to the formation of the hydroxylated product. The reaction can be carried out under mild conditions and yields a high purity product with good reproducibility.
Aplicaciones Científicas De Investigación
Due to its amphiphilic nature, 12-Hydroxydodecylphosphonic acid has been extensively studied for its ability to self-assemble into various structures, such as micelles, vesicles, and monolayers, which have potential applications in drug delivery, biosensing, and surface modification. The self-assembly behavior of 12-Hydroxydodecylphosphonic acid can be controlled by adjusting the pH, temperature, and concentration of the solution, as well as by adding other molecules, such as surfactants or polymers. Moreover, 12-Hydroxydodecylphosphonic acid has been used as a surfactant for the synthesis of metal nanoparticles, such as gold and silver, which have unique optical and catalytic properties. In addition, 12-Hydroxydodecylphosphonic acid has been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
198065-36-0 |
|---|---|
Nombre del producto |
12-Hydroxydodecylphosphonic acid |
Fórmula molecular |
C12H27O4P |
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
12-hydroxydodecylphosphonic acid |
InChI |
InChI=1S/C12H27O4P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h13H,1-12H2,(H2,14,15,16) |
Clave InChI |
OIFPHUVHBWTGMG-UHFFFAOYSA-N |
SMILES |
C(CCCCCCP(=O)(O)O)CCCCCO |
SMILES canónico |
C(CCCCCCP(=O)(O)O)CCCCCO |
Sinónimos |
12-HYDROXYDODECYLPHOSPHONIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(E)-indol-3-ylidenemethyl]-2-phenylhydrazine](/img/structure/B185776.png)
